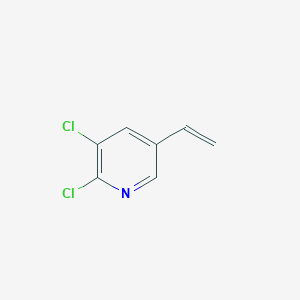

2,3-Dichloro-5-ethenylpyridine

Vue d'ensemble

Description

2,3-Dichloro-5-ethenylpyridine is a chemical compound with the molecular formula C7H5Cl2N . It is used for research and development purposes .

Synthesis Analysis

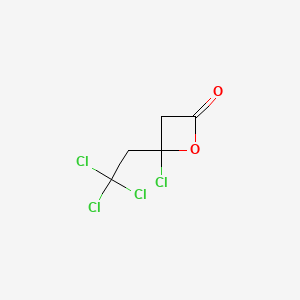

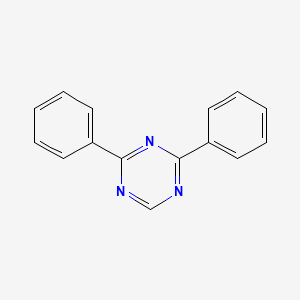

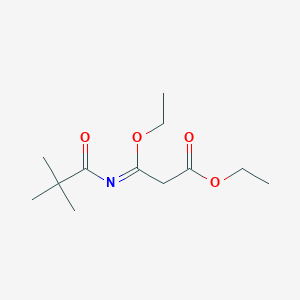

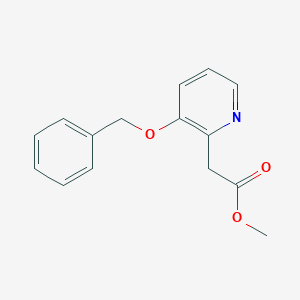

The synthesis of this compound or similar compounds often involves various methods such as Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .

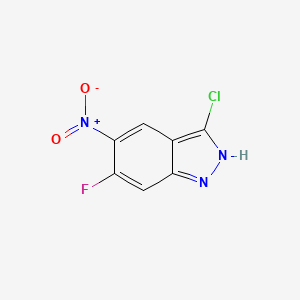

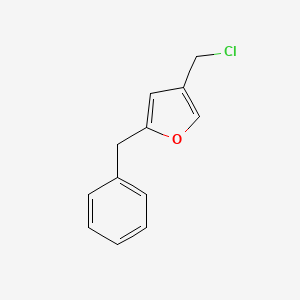

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and an ethenyl group attached . The exact structure can be determined using techniques such as 1H and 13C NMR spectroscopy and HRMS .

Chemical Reactions Analysis

This compound, like other pyridine derivatives, can participate in a variety of chemical reactions. For instance, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is known to mediate hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .

Safety and Hazards

Orientations Futures

The 1,3-diene motif, which is present in 2,3-Dichloro-5-ethenylpyridine, is widely found in many natural products and drug candidates with relevant biological activities. Therefore, the stereoselective preparation of dienes has attracted much attention, and the search for new synthetic protocols continues unabated .

Propriétés

Numéro CAS |

1001193-62-9 |

|---|---|

Formule moléculaire |

C7H5Cl2N |

Poids moléculaire |

174.02 g/mol |

Nom IUPAC |

2,3-dichloro-5-ethenylpyridine |

InChI |

InChI=1S/C7H5Cl2N/c1-2-5-3-6(8)7(9)10-4-5/h2-4H,1H2 |

Clé InChI |

KQIYTGYKAXIQQW-UHFFFAOYSA-N |

SMILES canonique |

C=CC1=CC(=C(N=C1)Cl)Cl |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Chloro-phenyl)-2,4,5,7-tetrahydro-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8718062.png)

![[(S)-1-Methyl-2-oxo-2-piperazinoethyl]carbamic acid tert-butyl ester](/img/structure/B8718083.png)